({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine: is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of 6-chloroimidazo[1,2-a]pyridine with methylamine under controlled conditions. The reaction is often facilitated by a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine is explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar core structure but without the chloro and methylamine substitutions.
6-Bromoimidazo[1,2-a]pyridine: Similar to the title compound but with a bromine atom instead of chlorine.
3-Methylimidazo[1,2-a]pyridine: Similar core structure with a methyl group at the 3-position instead of the chloro and methylamine groups.
Uniqueness: The presence of the chloro and methylamine groups in ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs .
Properties
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-11-4-8-5-12-9-3-2-7(10)6-13(8)9/h2-3,5-6,11H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOZEVGYAAYVBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C2N1C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-39-3 |
Source
|
Record name | ({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.